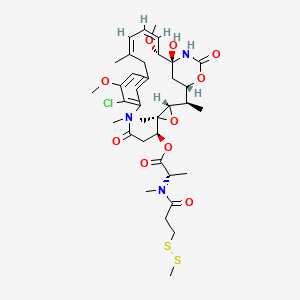

DM1-SMe

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methyldisulfanyl)propanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50ClN3O10S2/c1-20-11-10-12-27(47-8)36(45)19-26(48-34(44)38-36)21(2)32-35(4,50-32)28(49-33(43)22(3)39(5)29(41)13-14-52-51-9)18-30(42)40(6)24-16-23(15-20)17-25(46-7)31(24)37/h10-12,16-17,21-22,26-28,32,45H,13-15,18-19H2,1-9H3,(H,38,44)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUUPZXOPGORNG-UDXCHANISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC)C)C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSSC)C)\C)OC)(NC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50ClN3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DM1-SMe: A Technical Guide to a Potent Microtubule Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1-SMe, a derivative of the potent antimitotic agent maytansine, is a highly effective microtubule polymerization inhibitor.[1][2] Its significant cytotoxicity has positioned it as a key payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of Microtubule Dynamics

This compound exerts its cytotoxic effects by disrupting the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[2][4] Unlike some microtubule-targeting agents that cause wholesale depolymerization, this compound, at low nanomolar concentrations, primarily suppresses the dynamic nature of microtubules.[1][2]

The molecular mechanism involves the binding of this compound to tubulin, the protein subunit of microtubules.[1][3][5][6] This binding occurs at the vinca alkaloid binding site. While it shows a moderate affinity for soluble tubulin dimers, it exhibits a significantly higher affinity for tubulin at the plus ends of microtubules.[5] This high-affinity binding at the microtubule tips is crucial for its potent suppression of dynamic instability.[1][5] Specifically, this compound reduces the rate and duration of both microtubule growth (polymerization) and shortening (depolymerization) phases and decreases the frequency of transitions between these states (catastrophe and rescue).[1] This "freezing" of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[2]

Quantitative Biological Activity of this compound

The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinity of this compound to Tubulin and Microtubules

| Parameter | Value | Species/System | Reference |

| Kd (vs. soluble tubulin) | 0.93 ± 0.2 µM | Bovine Brain | [3][5][6] |

| Kd (high-affinity sites on microtubules) | 0.1 ± 0.05 µM | Bovine Brain | [3][5] |

| Number of high-affinity binding sites per microtubule | ~37 | Bovine Brain | [3][5] |

Table 2: In Vitro Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| MCF7 | Breast Cancer | 330 pM | [1] |

| Panel of Human Tumor Cell Lines | Various | 3 - 10 pM (0.003 - 0.01 nM) | |

| Malignant B16F10 melanoma cells | Melanoma | 0.092 µg/mL | [7] |

Table 3: Effect of S-methyl DM1 on Microtubule Dynamic Instability

| Parameter | Condition | Effect | Reference |

| Dynamic Instability | 100 nM S-methyl-DM1 | 84% suppression | [3] |

| Mitotic Arrest (IC50) | - | 330 pM | [1][2] |

| G2/M Phase Arrest (IC50) | - | 340 pM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. The following are representative protocols for key experiments.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system. Polymerization is typically monitored by an increase in turbidity (light scattering) as microtubules form.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

This compound stock solution (in DMSO)

-

Paclitaxel (positive control for polymerization enhancement)

-

Nocodazole or Colchicine (positive control for polymerization inhibition)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-4 mg/mL. Keep on ice.

-

Prepare a tubulin polymerization buffer (TPB) containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol. Keep on ice.

-

Prepare serial dilutions of this compound and control compounds in TPB at 10x the final desired concentration.

-

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Add 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) to the appropriate wells of the pre-warmed plate.

-

To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down, avoiding bubbles.

-

-

Data Acquisition:

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance (OD340) versus time for each concentration of this compound and controls.

-

The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.

-

The maximal polymer mass is represented by the plateau of the curve.

-

Calculate the IC50 for inhibition of polymerization by fitting the data to a dose-response curve.

-

Cell Viability (Cytotoxicity) Assay using MTT

This colorimetric assay determines the effect of this compound on the viability of cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., MCF7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well cell culture plates

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate for a specified period (e.g., 72-96 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for a few hours at room temperature in the dark, or as required for complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Immunofluorescence Staining of Microtubule Network

This technique allows for the visualization of the effects of this compound on the microtubule network within cells.

Materials:

-

Cells grown on glass coverslips in a multi-well plate

-

This compound

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI solution (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a multi-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with fixation buffer for 10-15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 5-10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.

-

Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

-

Imaging:

-

Visualize the microtubule network and nuclei using a fluorescence microscope with the appropriate filters.

-

Capture images for analysis of microtubule morphology and organization.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in a cancer cell.

Experimental Workflow for In Vitro Tubulin Polymerization Assay

Caption: Workflow for a tubulin polymerization assay.

Logical Relationship of this compound's Cellular Effects

Caption: Cascade of cellular events induced by this compound.

Conclusion

This compound is a potent inhibitor of microtubule polymerization with a well-defined mechanism of action centered on the suppression of microtubule dynamics. Its high cytotoxicity, particularly in the picomolar range for some cancer cell lines, makes it an attractive payload for antibody-drug conjugates. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound and other microtubule-targeting agents. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the advancement of novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamic instability of microtubules is regulated by force - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Cytotoxic Landscape of DM1-SMe: A Technical Guide to its Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a thiol-containing maytansinoid, is a potent microtubule-targeting agent demonstrating significant cytotoxicity against a broad spectrum of cancer cells. Its efficacy stems from its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This technical guide provides an in-depth exploration of the cytotoxic mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Microtubule Disruption

This compound exerts its cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[1][2] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics has two major consequences for cancer cells:

-

Disruption of the Cytoskeleton: Microtubules are crucial for maintaining cell structure, intracellular transport, and cell motility. By inhibiting their formation, this compound compromises these vital functions.

-

Mitotic Arrest: During cell division, microtubules form the mitotic spindle, which is responsible for the accurate segregation of chromosomes into daughter cells. This compound's interference with microtubule formation prevents the proper assembly of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[3]

Prolonged mitotic arrest ultimately triggers cellular signaling pathways that culminate in programmed cell death, primarily through apoptosis and, in some cases, mitotic catastrophe.[4]

Quantitative Cytotoxicity Profile

This compound exhibits potent cytotoxicity across a range of cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.[1] The following table summarizes the reported IC50 values for this compound and its related conjugate, mertansine (DM1), in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 Value | Reference |

| MCF7 | Breast Cancer | This compound | 340 pM (for G2/M arrest) | [3] |

| B16F10 | Melanoma | Mertansine (DM1) | 0.092 µg/mL | [5] |

| NCI-H929 | Multiple Myeloma | Mertansine (DM1) | Induces apoptosis at 20 nM | [5] |

| Panel of Human Tumor Cell Lines | Various | This compound | 0.003 - 0.01 nM |

Signaling Pathways of this compound-Induced Apoptosis

The prolonged mitotic arrest induced by this compound triggers the intrinsic pathway of apoptosis. This process is orchestrated by a complex interplay of pro- and anti-apoptotic proteins, primarily from the Bcl-2 family, and the subsequent activation of a cascade of caspases.

Involvement of the Bcl-2 Family

Studies in melanoma cell lines have elucidated the role of Bcl-2 family proteins in DM1-induced apoptosis.[6] Treatment with a DM1 analog led to:

-

Decreased Bcl-2/Bax Ratio: A reduction in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax promotes the permeabilization of the mitochondrial outer membrane.[6]

-

Downregulation of Mcl-1 and Bcl-xL: The levels of the anti-apoptotic proteins Mcl-1 and Bcl-xL were also found to be decreased, further shifting the balance towards apoptosis.[6]

Caspase Activation

The permeabilization of the mitochondrial membrane leads to the release of cytochrome c into the cytoplasm. This event initiates the formation of the apoptosome and the activation of initiator caspases, which in turn activate executioner caspases.

-

Activation of Caspase-9: An increase in the active form of caspase-9, an initiator caspase, has been observed following DM1 treatment.[6]

-

Activation of Caspase-3: The activation of caspase-9 leads to the cleavage and activation of caspase-3, an executioner caspase. This is evidenced by a decrease in the inactive form of caspase-3.[6]

-

Cleavage of PARP: Activated caspase-3 cleaves a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest cells after treatment with this compound.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells after this compound treatment.

-

Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Rehydration and Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry.

Conclusion

This compound is a highly potent cytotoxic agent that effectively targets cancer cells by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. The intrinsic apoptotic pathway, involving the modulation of Bcl-2 family proteins and the activation of caspases, is a key mechanism underlying its cell-killing activity. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the cytotoxic properties of this compound and to evaluate its potential as a therapeutic agent in cancer drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Bcl-2 family proteins and cytoskeleton changes involved in DM-1 cytotoxic effect on melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Precision Strike of DM1-SMe: A Technical Guide to its Impact on Tubulin Dynamics and Mitotic Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe, a potent thiol-containing maytansinoid, represents a significant payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy is rooted in its profound impact on microtubule dynamics, leading to a cascade of events culminating in mitotic arrest and apoptosis of cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Introduction: The Role of Microtubules in Cell Division and as a Therapeutic Target

Microtubules, dynamic polymers of αβ-tubulin heterodimers, are fundamental components of the cytoskeleton, playing a crucial role in various cellular processes, including the formation of the mitotic spindle essential for chromosome segregation during cell division.[1] The inherent dynamicity of microtubules, characterized by phases of growth and shortening, is critical for their function.[1] Disruption of this dynamic instability leads to the activation of the spindle assembly checkpoint, resulting in mitotic arrest and, ultimately, cell death.[1] This makes microtubules a prime target for the development of anticancer agents. Maytansinoids, including the synthetic derivative DM1, are highly potent microtubule-targeting agents that have shown significant promise in oncology.[1][2] this compound, a stable S-methyl thioether derivative of DM1, is a key metabolite and active form of the drug that exerts its cytotoxic effects by directly interacting with the microtubule machinery.[2][3]

Mechanism of Action: this compound's Suppression of Microtubule Dynamics

This compound exerts its potent antimitotic activity by directly binding to tubulin and suppressing the dynamic instability of microtubules.[1][3] Unlike some microtubule-targeting agents that cause wholesale depolymerization, this compound acts by a more subtle, yet highly effective, mechanism of "microtubule end poisoning."[1] It binds to the tips of microtubules, inhibiting both their growth and shortening phases.[1] This suppression of microtubule dynamics disrupts the delicate balance required for the formation and function of the mitotic spindle, leading to mitotic arrest in the G2/M phase of the cell cycle.[1][2]

The following diagram illustrates the proposed signaling pathway for this compound-induced mitotic arrest:

Figure 1: Signaling pathway of this compound leading to mitotic arrest.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize key data on its binding affinity, impact on tubulin polymerization, and cytotoxic effects on cancer cell lines.

Table 1: Binding Affinity of this compound to Tubulin and Microtubules

| Parameter | Value | Reference |

| Kd for Tubulin Binding | 0.93 ± 0.22 µM | [4][5] |

| Kd for High-Affinity Microtubule Binding | 0.1 ± 0.05 µM | [4] |

| High-Affinity Binding Sites per Microtubule | ~37 | [1][4] |

Table 2: Inhibition of Tubulin Polymerization and Cytotoxicity of this compound

| Assay | Cell Line / System | IC50 / Parameter | Reference |

| Inhibition of Microtubule Assembly | Purified Tubulin | 4 µM (Half-maximal concentration) | [3] |

| Cytotoxicity (Cell Proliferation) | MCF7 | 330 pM | [1][3] |

| Mitotic Arrest | MCF7 | 340 pM | [1] |

| G2/M Arrest | MCF7 | 0.4 nM | [2] |

| Cytotoxicity | Various Human Tumor Cell Lines | 0.003 - 0.01 nM | |

| Cytotoxicity (Cet-DM1 ADC) | A549 | 4.113e-2 mg/mL | [6] |

| Cytotoxicity (Cet-DM1 ADC) | H2170 | 8.284e-3 mg/mL | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on tubulin dynamics and mitotic arrest.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Glycerol

-

This compound stock solution

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

-

Preparation of Tubulin Solution: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-3 mg/mL.

-

Reaction Mixture Preparation: In a 96-well plate on ice, prepare the reaction mixtures. For each reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Addition of this compound: Add varying concentrations of this compound or vehicle control to the appropriate wells.

-

Initiation of Polymerization: To initiate the reaction, add the prepared tubulin solution to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Data Analysis: Plot absorbance versus time. An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of this compound-treated samples to the control to determine the inhibitory effect.

Immunofluorescence for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle in cells treated with this compound to assess any abnormalities.

Materials:

-

Cancer cell line (e.g., MCF7, HeLa)

-

Cell culture medium and supplements

-

Glass coverslips

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

-

Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Counterstaining: Wash the cells with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the mitotic spindles using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound or vehicle control for the desired duration.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

The following diagram illustrates a typical experimental workflow for studying the effects of this compound:

Figure 2: A typical experimental workflow for investigating this compound.

Conclusion

This compound is a highly potent antimitotic agent that functions by suppressing microtubule dynamics. Its ability to bind to tubulin and microtubule ends at sub-nanomolar concentrations leads to effective mitotic arrest and subsequent cell death in cancer cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other maytansinoid-based therapeutics. A thorough understanding of its mechanism of action is crucial for the rational design of next-generation ADCs and for optimizing their clinical application.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling DM1-SMe: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DM1-SMe is a highly potent maytansinoid derivative that has garnered significant attention in the field of oncology, particularly as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). Its ability to potently inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis, makes it a formidable agent against cancer cells. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for key experimental procedures are provided, alongside a comprehensive summary of its cytotoxic effects and available pharmacokinetic data. Furthermore, this guide visualizes the critical pathways and workflows associated with this compound, offering a valuable resource for researchers and drug development professionals in the advancement of targeted cancer therapies.

Chemical Structure and Physicochemical Properties

This compound, also known as N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine, is a synthetic derivative of maytansine, an ansa macrolide.[1] The "SMe" designation refers to the thiomethane group that caps the sulfhydryl moiety of the DM1 payload.[1] This modification is crucial for its use in ADCs, allowing for stable conjugation to antibodies.[1]

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | Reference(s) |

| Molecular Formula | C36H50ClN3O10S2 | [] |

| Molecular Weight | 784.38 g/mol | [] |

| IUPAC Name | N2'-deacetyl-N2'-[3-(methyldithio)-1-oxopropyl]maytansine | [] |

| CAS Number | 138148-68-2 | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be stored dry and in the dark. | [] |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[] By binding to the tips of microtubules, it potently suppresses their dynamic instability, a process essential for the formation and function of the mitotic spindle during cell division.[4] This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.[4]

The following diagram illustrates the proposed signaling pathway from microtubule disruption to apoptosis induced by this compound.

Figure 1. Signaling pathway of this compound-induced apoptosis.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.[5] This high potency underscores its potential as a powerful anti-cancer agent.

The following table summarizes the reported in vitro cytotoxicity of this compound in various cancer cell lines:

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Panel of human tumor cell lines | Various | 0.003 - 0.01 | [1] |

| MCF7 | Breast Cancer | ~0.34 | [4] |

Pharmacokinetics

The pharmacokinetic properties of unconjugated this compound are characterized by rapid clearance and extensive metabolism.[6] Studies in rats have shown that after intravenous administration, DM1 is quickly distributed to various tissues and is primarily eliminated through the hepatic-biliary route, with the majority of the dose recovered in the feces.[6] Urinary excretion is minimal.[6] When conjugated to an antibody, the pharmacokinetic profile is significantly altered, with the antibody component dictating the overall distribution and half-life of the ADC.[7]

| Parameter | Observation | Species | Reference(s) |

| Clearance | Rapid from blood | Rat | [6] |

| Distribution | Extensive to lungs, liver, kidneys, spleen, heart, and GI tract | Rat | [6] |

| Metabolism | Extensive, forming multiple metabolites | Rat | [6] |

| Elimination Route | Predominantly hepatic-biliary (fecal excretion) | Rat | [6] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (for stock solution)

-

96-well microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C with 5% CO2.

-

MTT Addition: Following incubation, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

-

Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a murine xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID)

-

Human cancer cell line of interest

-

Matrigel (optional)

-

This compound

-

Vehicle solution for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in sterile PBS or medium, optionally mixed with Matrigel, into the flank of each mouse.

-

Tumor Growth: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or the vehicle control to the mice via a specified route (e.g., intravenous or intraperitoneal injection) and schedule. A representative dosing regimen for an antibody-DM1 conjugate is 15 mg/kg intravenously, three times a week for 6 weeks.[3]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: At the end of the study (defined by a predetermined tumor volume, time point, or signs of morbidity), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Antibody-DM1 Conjugation

The following workflow illustrates the general process of conjugating DM1 to a monoclonal antibody using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.

Figure 2. General workflow for Antibody-DM1 conjugation.

Procedure:

-

Antibody Preparation: The antibody is typically buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.2-7.5).[9]

-

Activation with SMCC: The SMCC linker is dissolved in an organic solvent like DMSO and added to the antibody solution. The NHS ester group of SMCC reacts with the primary amines of lysine residues on the antibody, forming a stable amide bond and introducing a maleimide group. The reaction is typically carried out at room temperature for 30-60 minutes.[10]

-

Removal of Excess Linker: Unreacted SMCC is removed by desalting or dialysis.[10]

-

Conjugation with DM1: The thiol-containing DM1 is added to the maleimide-activated antibody. The maleimide group reacts with the sulfhydryl group of DM1 to form a stable thioether bond. This reaction is typically performed at room temperature for 1-2 hours at a pH of 6.5-7.5.[10]

-

Purification: The resulting ADC is purified to remove unconjugated DM1 and any aggregated protein using techniques such as size-exclusion chromatography.[11]

Conclusion

This compound is a highly potent cytotoxic agent with a well-defined mechanism of action centered on the disruption of microtubule dynamics. Its exceptional potency has made it a valuable payload for the development of antibody-drug conjugates, offering a promising strategy for the targeted delivery of chemotherapy to cancer cells. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound, along with detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to advance the field of targeted cancer therapy.

References

- 1. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. store.sangon.com [store.sangon.com]

- 10. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]

- 11. interchim.fr [interchim.fr]

The Interconnected World of Maytansinoids: A Technical Guide to DM1-SMe and its Relationship with Maytansine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maytansinoids, a class of potent microtubule-targeting agents, have garnered significant attention in the field of oncology, primarily as cytotoxic payloads for antibody-drug conjugates (ADCs). Originally isolated from the Ethiopian shrub Maytenus serrata, the parent compound maytansine exhibited powerful anti-tumor activity but was fraught with systemic toxicity in early clinical trials.[1] This led to the development of semi-synthetic derivatives, known as maytansinoids, with modified properties to enable targeted delivery to cancer cells, thereby improving the therapeutic window.

This technical guide provides an in-depth exploration of DM1-SMe, a key maytansinoid derivative, and its intricate relationship with maytansine and other related compounds. We will delve into their structural nuances, mechanisms of action, and the critical role they play in the design and efficacy of ADCs. This guide is intended to be a comprehensive resource for researchers and professionals involved in the discovery and development of next-generation cancer therapeutics.

Structural Relationship and Chemical Synthesis

Maytansine and its derivatives are ansamycin antibiotics characterized by a 19-membered macrocyclic lactam core. The key structural differences between maytansine and its clinically relevant derivatives, such as DM1 and DM4, lie in the ester side chain at the C-3 position. These modifications are crucial for introducing a thiol group, which serves as a reactive handle for conjugation to linker molecules.

DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine) is a derivative of maytansine where the N-acetyl group is replaced with a mercaptopropionyl group, thus introducing a free thiol.[1] this compound is a protected form of DM1 where the thiol group is capped with a methyl disulfide (-S-S-CH₃). This protection prevents the formation of disulfide-linked dimers and allows for a controlled conjugation reaction with a linker-modified antibody. The disulfide bond in this compound can be readily cleaved to reveal the reactive thiol for conjugation.

Below is a diagram illustrating the structural relationship between maytansine, DM1, and this compound.

Experimental Protocol: Synthesis of a DM1-Linker Conjugate (SMCC-DM1)

This protocol describes a representative two-step process for creating a DM1-linker conjugate using the non-cleavable SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This is a composite protocol based on information from various sources.

Materials:

-

DM1

-

SMCC

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve DM1 in anhydrous DMF.

-

Addition of SMCC: To the stirred solution of DM1, add a solution of SMCC (1.1 equivalents) in anhydrous DMF dropwise at room temperature.

-

Base Addition: Add triethylamine (1.2 equivalents) to the reaction mixture to facilitate the reaction between the amine on DM1 and the NHS ester of SMCC.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol 95:5). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, quench the reaction by adding a small amount of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure SMCC-DM1 conjugate.

-

Characterization: Confirm the identity and purity of the SMCC-DM1 conjugate using techniques such as 1H NMR, LC-MS, and HPLC.

Mechanism of Action: Microtubule Inhibition

Maytansinoids exert their potent cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] They bind to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site.[2] This binding inhibits the polymerization of tubulin into microtubules and induces the depolymerization of existing microtubules.[1]

The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, preventing mitotic spindle formation and ultimately triggering apoptosis (programmed cell death).[3] The high cytotoxicity of maytansinoids makes them attractive payloads for ADCs, as only a small number of molecules need to be delivered to a cancer cell to induce cell death.

The following diagram illustrates the signaling pathway of maytansinoid-induced apoptosis.

References

In Vitro Anti-proliferative Properties of DM1-SMe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-proliferative properties of DM1-SMe, a potent microtubule inhibitor. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Mechanism of Action: Microtubule Disruption

This compound, a derivative of the potent antimitotic agent maytansine, exerts its anti-proliferative effects primarily through the disruption of microtubule dynamics.[1] Unlike some microtubule-targeting agents that cause microtubule depolymerization at high concentrations, this compound, at nanomolar and even picomolar concentrations, primarily suppresses the dynamic instability of microtubules.[2][3] This mechanism involves this compound binding to the tips of microtubules, thereby inhibiting both their growth and shortening phases.[1] This suppression of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[3][4]

Quantitative Anti-proliferative Activity

This compound exhibits potent cytotoxic activity across a range of human cancer cell lines, with IC50 values typically in the nanomolar to picomolar range.[5] The Pediatric Preclinical Testing Program (PPTP) has evaluated this compound in vitro at concentrations ranging from 0.3 pM to 3 nM.[6] While a comprehensive panel of IC50 values across all cell lines is not publicly available, representative data from published studies are summarized below.

| Cell Line | Cancer Type | Assay Type | IC50 Value | Citation |

| MCF7 | Breast Cancer | Proliferation Inhibition (72h) | 330 pM | [4] |

| MCF7 | Breast Cancer | G2/M Arrest (24h) | 340 pM | [4] |

| Human Tumor Cell Lines (Panel) | Various | Not Specified | 0.003 - 0.01 nM | |

| PPTP Panel | Pediatric Cancers | Not Specified | 0.002 to >3 nM |

Experimental Protocols

The following sections detail standardized protocols for assessing the in vitro anti-proliferative properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay to measure cell viability and proliferation.[7][8][9][10][11]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.[12][13][14][15]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend them in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.[12][13][14][15]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Induce apoptosis by treating the cells with various concentrations of this compound for a predetermined time.

-

Harvest the cells, including any floating cells from the supernatant, and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the samples promptly by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations

Experimental Workflow for In Vitro Anti-proliferative Assays

Caption: Workflow for assessing the in vitro anti-proliferative effects of this compound.

Mechanism of Action: Microtubule Dynamics Suppression

Caption: this compound suppresses microtubule dynamics, leading to mitotic arrest and apoptosis.

Downstream Signaling of Microtubule Disruption

While the primary mechanism of this compound is direct microtubule binding, the disruption of the microtubule network can have broader consequences on cellular signaling. Microtubules serve as scaffolds for various signaling proteins, and their perturbation can impact pathways such as the JNK, ERK, and p38 MAP kinase pathways.[16] The precise downstream signaling cascade initiated by this compound-mediated microtubule disruption is an area of ongoing research.

Caption: Potential downstream signaling consequences of this compound-induced microtubule disruption.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansine and cellular metabolites of antibody-maytansinoid conjugates strongly suppress microtubule dynamics by binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Initial testing (Stage 1) of the antibody-maytansinoid conjugate, IMGN901 (Lorvotuzumab mertansine), by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. protocols.io [protocols.io]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. phcog.com [phcog.com]

- 15. dovepress.com [dovepress.com]

- 16. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on DM1-SMe in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on DM1-SMe, a potent microtubule inhibitor, and its application in oncology. This compound is a key component of several antibody-drug conjugates (ADCs), representing a significant advancement in targeted cancer therapy. This document details its mechanism of action, summarizes key preclinical data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Concepts: Mechanism of Action of this compound

This compound is a synthetic derivative of maytansine, a natural product that potently inhibits microtubule polymerization. As a cytotoxic payload in ADCs, this compound is designed for targeted delivery to cancer cells, thereby minimizing systemic toxicity associated with the parent compound.

The primary mechanism of action of this compound is the disruption of microtubule dynamics. It binds to the tips of microtubules, suppressing both their growth and shortening phases. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptotic cell death.

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Panel of human tumor cell lines | Various | 0.003 - 0.01 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Regimen | Outcome | Reference |

| High HER2 expression NCI-N87 cell line | T-DM1 administered at its clinical dose of 3.6 mg/kg | Strongest tumor growth inhibition with a HALA carrier dose | [1] |

| JIMT-1 (Trastuzumab-resistant) | T-DM1 (5 mg/kg, i.v.) | Significant inhibition of tumor formation from Day 13 to Day 34 | [2] |

| SKOV3 human ovarian carcinoma | ADC (15mg/kg, i.v.) on days 0 and 21 | Significant tumor growth inhibition | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

-

Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the this compound-containing ADC (e.g., via intravenous injection) according to the specified dosing schedule. The control group should receive a vehicle control or a non-targeting ADC.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Survival analysis can also be performed.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound research.

Signaling Pathway of this compound-Induced Apoptosis

Experimental Workflow for In Vitro Cytotoxicity Assay

Experimental Workflow for In Vivo Xenograft Study

Synthesis and Conjugation of this compound

DM1 is a maytansinoid derivative that is modified to include a thiol-containing ester side chain at the C3 position, which facilitates its conjugation to antibodies.[4] The synthesis of DM1 has been extensively studied.[4] DM1 can be conjugated to antibodies through various linkers, with one common method involving the use of a stable thioether linker.[5] This type of linker is designed to be highly stable in systemic circulation, preventing the premature release of the cytotoxic payload and ensuring its delivery to the target cancer cells.[5] The conjugation process typically involves the reaction of the thiol group on DM1 with a maleimide group that has been introduced onto the antibody.[6]

Logical Relationship of ADC Action

References

- 1. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cellmosaic.com [cellmosaic.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Binding Affinity of DM1-SMe to Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of S-methyl-DM1 (DM1-SMe) to tubulin, a critical interaction for its potent anti-cancer activity. This compound is a synthetic derivative of the microtubule-targeting agent maytansine and a key component of antibody-drug conjugates (ADCs).[1] This document details the quantitative binding data, experimental methodologies, and the molecular consequences of this interaction.

Quantitative Binding Affinity Data

The binding of this compound to tubulin and microtubules has been characterized by determining the equilibrium dissociation constant (KD), which indicates the strength of the binding interaction. A lower KD value signifies a stronger binding affinity.

| Interaction | Binding Affinity (KD) | Number of Binding Sites | Reference |

| This compound to soluble tubulin | 0.93 ± 0.22 µmol/L | Not specified | [2][3][4] |

| This compound to high-affinity sites on microtubules | 0.1 ± 0.05 µmol/L | Approximately 37 sites per microtubule | [3] |

| This compound to low-affinity sites on microtubules | 2.2 ± 0.2 µmol/L | Several hundred sites | [5] |

| Maytansine to soluble tubulin | 0.86 ± 0.23 µmol/L | Not specified | [2][4] |

This compound exhibits a significantly higher affinity for tubulin assembled into microtubules compared to soluble tubulin, with a 20-fold stronger binding to the high-affinity sites on microtubules.[2] This high-affinity binding is believed to occur at the microtubule ends and is responsible for the potent suppression of microtubule dynamics.

Mechanism of Action: Microtubule End Poisoning

This compound exerts its cytotoxic effects by acting as a microtubule poison.[1] It binds to the ends of microtubules, suppressing their dynamic instability.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis (cell death).[1][6] The binding site for maytansinoids like DM1 is on β-tubulin, distinct from the vinca alkaloid binding site.[5][7]

Experimental Protocols

The binding affinity of this compound to tubulin and microtubules has been determined using several key experimental techniques.

Fluorescence Spectroscopy for Tubulin Binding

This method is used to determine the binding affinity of this compound to soluble tubulin.

Principle: The intrinsic fluorescence of tubulin is quenched upon ligand binding. The change in fluorescence intensity is measured at various concentrations of the ligand to determine the dissociation constant (KD).

Protocol Outline:

-

Preparation of Tubulin: Purified tubulin is prepared in a suitable buffer (e.g., PEM buffer).

-

Incubation: A constant concentration of tubulin (e.g., 3 µmol/L) is incubated with a range of this compound concentrations (e.g., 1–8 µmol/L).[2][4]

-

Fluorescence Measurement: The intrinsic fluorescence of tubulin is monitored at an excitation wavelength of 295 nm and an emission wavelength of 335 nm.

-

Data Analysis: The change in fluorescence intensity is used to calculate the fractional receptor occupancy. The KD is then determined by plotting the inverse of the fractional occupancy against the inverse of the free ligand concentration (Lineweaver-Burk plot).[2][4]

Microtubule Co-sedimentation Assay

This assay is used to determine the binding of this compound to polymerized microtubules.

Principle: Microtubules are much larger than soluble tubulin dimers and can be separated by centrifugation. If a ligand binds to the microtubules, it will co-sediment with them. By using a radiolabeled ligand, the amount of bound ligand can be quantified.

Protocol Outline:

-

Microtubule Polymerization: Tubulin is polymerized to a steady state in the presence of GTP.

-

Incubation with Radiolabeled this compound: The pre-formed microtubules are incubated with radiolabeled S-[methyl-³H]DM1 for a specified time (e.g., 1 hour).[8]

-

Sedimentation: The mixture is centrifuged through a glycerol cushion to separate the microtubules from unbound this compound.

-

Quantification: The amount of radioactivity in the pellet (containing microtubules and bound this compound) and the supernatant (containing unbound this compound) is measured.

-

Data Analysis: The stoichiometry of binding and the KD are determined using Scatchard analysis.[2][8]

Tubulin Polymerization Assay

This assay measures the effect of this compound on the assembly of microtubules from soluble tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Protocol Outline:

-

Reaction Mixture: A reaction mixture containing purified tubulin (e.g., 40 µM) in a polymerization buffer (e.g., G-PEM buffer) with GTP is prepared.[9]

-

Addition of Compound: The compound to be tested (this compound) or a vehicle control (DMSO) is added to the reaction mixture.[9]

-

Monitoring Polymerization: The absorbance of the solution at 340 nm is monitored over time in a temperature-controlled spectrophotometer.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) for microtubule assembly is determined. For S-methyl DM1, the IC50 for the inhibition of microtubule assembly is approximately 4 µM.[2][3]

Downstream Signaling Consequences

The primary and most well-documented consequence of this compound binding to tubulin is the disruption of microtubule dynamics, leading to mitotic arrest. This arrest in the G2/M phase of the cell cycle is a potent trigger for the intrinsic apoptotic pathway.

References

- 1. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new tubulin-binding site and pharmacophore for microtubule-destabilizing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: DM1-SMe Cytotoxicity Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: DM1-SMe is a potent synthetic maytansinoid, a derivative of maytansine, that functions as a highly effective microtubule inhibitor.[1][2] Due to its high cytotoxicity, it is frequently used as a payload in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[2][][4] this compound exerts its anti-proliferative effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against cancer cell lines, a critical step in preclinical drug evaluation.

Mechanism of Action

This compound is a cell-permeable compound that exerts its cytotoxic effects by targeting tubulin, the fundamental protein component of microtubules. Upon entering the cell, this compound binds with high affinity to the tips of microtubules.[1] This binding event suppresses the dynamic instability of microtubules—inhibiting both their growth and shortening.[1] The disruption of these essential cytoskeletal functions leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][5]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. This compound consistently demonstrates high potency across a variety of cancer cell lines, with IC50 values typically in the picomolar to low nanomolar range.

| Compound | Cell Line(s) | IC50 Value | Reference |

| This compound | Panel of human tumor cells | 0.003 - 0.01 nM | [6] |

| S-methyl DM1 | MCF7 (Breast Cancer) | 330 pM (mitotic arrest) | [1] |

| S-methyl DM1 | MCF7 (Breast Cancer) | 340 pM (G2/M arrest) | [1] |

| DM1 (Mertansine) | B16F10 (Melanoma) | 0.092 µg/mL (~124 nM) | [7] |

| T-DM1 (ADC) | NCI-N87 (Gastric Cancer) | 82 pM | [8] |

| T-DM1 (ADC) | HCC1954 (Breast Cancer) | 33 pM | [8] |

| Cetuximab-DM1 (ADC) | A549 (Lung Cancer) | 4.113e-2 mg/mL | [9] |

| Cetuximab-DM1 (ADC) | H2170 (Lung Cancer) | 8.284e-3 mg/mL | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT-Based)

This protocol details a colorimetric assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to measure cell viability.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[10]

Principle

The MTT assay is a quantitative method for evaluating the cytotoxic effect of a compound by assessing the metabolic activity of cultured cells.[10] A decrease in metabolic activity correlates with cell death, allowing for the calculation of an IC50 value.

Materials and Reagents

-

Selected cancer cell line(s)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (CAS: 138148-68-2)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT Reagent (5 mg/mL in sterile PBS)

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

Sterile 96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at ~570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Detailed Methodology

Step 1: Cell Seeding

-

Culture the chosen cancer cell line until it reaches approximately 80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-